molecular formula C11H18N2O2 B3167349 2-[(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol CAS No. 919021-32-2

2-[(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol

Cat. No. B3167349
CAS RN: 919021-32-2
M. Wt: 210.27 g/mol
InChI Key: TWALZNSCFJHRNZ-UHFFFAOYSA-N
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Description

2-[(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol, more commonly known as 3-ABE, is an organic compound with a wide range of applications in the scientific and medical research fields. Its chemical structure consists of a benzyl group attached to an amino group, with an additional hydroxyethyl group and ethanol group. 3-ABE has become an important tool in the study of biochemical and physiological processes due to its ability to interact with a variety of biological molecules.

Scientific Research Applications

Synthesis and Complexation Behavior

The synthesis and characterization of unsymmetrical N-capped tripodal amines, including derivatives related to 2-[(3-amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol, have been reported. These compounds demonstrate diverse complexation behaviors with metal ions such as Cu(II), forming various mononuclear and dinuclear complexes. The length of the arm and the inter- and intramolecular interactions significantly influence the formation and structure of these complexes, highlighting the compound's potential in coordination chemistry and as ligands for metal ions. Such complexes are of interest for their potential applications in catalysis, material science, and as models for biological systems (Keypour et al., 2015).

Antihypoxic and Antimicrobial Activities

Derivatives of this compound have been explored for their biological activities. For example, compounds synthesized from reactions involving 2-(2-aminoethoxy)ethanol showed antihypoxic activity. This opens avenues for researching the potential therapeutic applications of these compounds in conditions associated with hypoxia (Gein et al., 2015). Additionally, similar compounds have demonstrated antimicrobial activity, suggesting their usefulness in developing new antimicrobial agents (Gein et al., 2015).

Photophysical Properties and Photostability

Research into derivatives of this compound also includes the synthesis and photophysical characterization of compounds with potential applications as NIR probes. These studies are crucial for developing new materials for optical and bioimaging applications, where photostability and specific photophysical properties are required (Raju et al., 2016).

properties

IUPAC Name

2-[(3-aminophenyl)methyl-(2-hydroxyethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c12-11-3-1-2-10(8-11)9-13(4-6-14)5-7-15/h1-3,8,14-15H,4-7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWALZNSCFJHRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CN(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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